![molecular formula C22H20FN5O3 B2487640 8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1021065-36-0](/img/structure/B2487640.png)
8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H20FN5O3 and its molecular weight is 421.432. The purity is usually 95%.
BenchChem offers high-quality 8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : B4 serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility make it a valuable tool for synthesizing complex molecules .
- Application : B4 derivatives exhibit anti-tumor and anti-inflammatory activities. Researchers have explored their use as modifiers for allergic and inflammatory responses .
- Application : Experimental studies have demonstrated antitumor activity associated with B4 derivatives. Further investigations are ongoing to understand their mechanism of action .
- Application : B4 has been studied for its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Researchers assessed its impact on alevin behavior and swimming potential .
- Application : B4 derivatives have been explored as potential inhibitors of RA-metabolizing enzymes, offering a novel avenue for treating skin-related conditions .
- Application : B4, with its imidazole core, contributes to the pool of imidazole-containing compounds. Researchers investigate its potential in various therapeutic contexts .
Suzuki–Miyaura Coupling
Anti-Tumor and Anti-Inflammatory Activities
Antitumor Activity
Neurotoxic Potential Assessment
Retinoic Acid Metabolism Inhibition
Imidazole-Containing Compounds
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown .
Result of Action
It has been suggested that the compound possesses potential antitumor and antimicrobial activities .
properties
IUPAC Name |
6-[3-[(4-fluorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-25-19-18(20(29)26(2)22(25)30)28-11-10-27(21(28)24-19)16-4-3-5-17(12-16)31-13-14-6-8-15(23)9-7-14/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMXUYXDEHHJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.